molecular formula C9H12N2O B14823907 (3-Cyclopropoxypyridin-2-YL)methanamine

(3-Cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14823907
M. Wt: 164.20 g/mol
InChI Key: KGNYKNIXINRGSC-UHFFFAOYSA-N
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Description

(3-Cyclopropoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, featuring a cyclopropoxy group attached to the second position of the pyridine ring and a methanamine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxypyridin-2-YL)methanamine typically involves the reaction of 2-chloropyridine with cyclopropyl alcohol under basic conditions to form the cyclopropoxypyridine intermediate. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure hydrogenation and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxypyridin-2-YL)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Cyclopropoxypyridin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanamine: Similar in structure but lacks the cyclopropoxy group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring.

    2-Cyclopropylpyridine: Similar pyridine structure but lacks the methanamine group.

Uniqueness

(3-Cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of both the cyclopropoxy group and the methanamine group attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H12N2O/c10-6-8-9(2-1-5-11-8)12-7-3-4-7/h1-2,5,7H,3-4,6,10H2

InChI Key

KGNYKNIXINRGSC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC=C2)CN

Origin of Product

United States

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